BLI-489 free acid
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Overview
Description
BLI-489 free acid is a beta-lactamase inhibitor, which means it inhibits the activity of beta-lactamase enzymes. These enzymes are produced by certain bacteria and can break down beta-lactam antibiotics, rendering them ineffective. This compound is particularly effective when combined with antibiotics like piperacillin and imipenem, enhancing their efficacy against beta-lactamase-producing pathogens .
Preparation Methods
The synthetic routes and reaction conditions for BLI-489 free acid involve several stepsIndustrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BLI-489 free acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BLI-489 free acid has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of beta-lactamase inhibition and to develop new inhibitors.
Biology: It is used to investigate the role of beta-lactamase enzymes in bacterial resistance.
Medicine: It is used in combination with antibiotics to treat infections caused by beta-lactamase-producing bacteria.
Industry: It is used in the development of new antibiotics and in the production of beta-lactamase inhibitors for clinical use .
Mechanism of Action
BLI-489 free acid exerts its effects by binding to the active site of beta-lactamase enzymes, thereby inhibiting their activity. This prevents the enzymes from breaking down beta-lactam antibiotics, allowing the antibiotics to effectively target and kill the bacteria. The molecular targets of this compound include various classes of beta-lactamase enzymes, such as class A, C, and D enzymes .
Comparison with Similar Compounds
BLI-489 free acid is unique in its ability to inhibit a broad range of beta-lactamase enzymes. Similar compounds include:
Clavulanic acid: Another beta-lactamase inhibitor that is often combined with amoxicillin.
Sulbactam: A beta-lactamase inhibitor that is commonly used with ampicillin.
Tazobactam: A beta-lactamase inhibitor that is frequently combined with piperacillin.
Avibactam: A non-beta-lactam inhibitor that is effective against a wide range of beta-lactamase enzymes.
Compared to these compounds, this compound has shown superior efficacy in inhibiting certain classes of beta-lactamase enzymes, making it a valuable addition to the arsenal of beta-lactamase inhibitors .
Properties
CAS No. |
635322-76-8 |
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Molecular Formula |
C13H11N3O4S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H11N3O4S/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7/h3-4,6,12H,1-2,5H2,(H,18,19)/b8-3-/t12-/m1/s1 |
InChI Key |
DMEYZPJEFHGESJ-CPWLGJMPSA-N |
Isomeric SMILES |
C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)O |
Canonical SMILES |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)O |
Origin of Product |
United States |
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